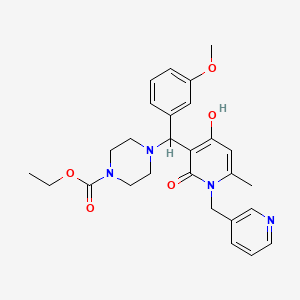

![molecular formula C15H12N2OS2 B2707847 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922675-27-2](/img/structure/B2707847.png)

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

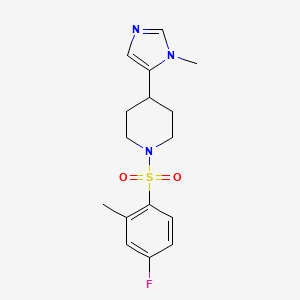

“N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that contain a benzene ring fused to a thiazole ring . Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, typically involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The specific reactions depend on the substituents present on the benzothiazole ring .Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators

A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior, aiming to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. The gelator's structure facilitated helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, showcasing its potential in supramolecular chemistry and material science applications (Yadav & Ballabh, 2020).

Coordination Complexes

In another study, a compound was obtained through cyclization of thioxothiourea, leading to the formation of new bonds between sulfur and nitrogen atoms. This synthesis pathway resulted in the creation of Ni and Pd complexes of the thiadiazolo benzamide, characterized by various spectroscopic methods. These complexes could be of interest in the development of new materials or catalysts (Adhami et al., 2012).

Anticancer Activity

A study focusing on Schiff's bases containing a thiadiazole scaffold and benzamide groups synthesized a series of compounds under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, suggesting their potential as therapeutic agents (Tiwari et al., 2017).

Electrochemical Synthesis

Research on the metal- and reagent-free synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation demonstrated a novel method for the uniform synthesis of these compounds from N-(hetero)arylthioamides. This process offers a new avenue for the efficient and environmentally friendly synthesis of benzothiazoles and thiazolopyridines, important in pharmaceuticals and organic materials (Qian et al., 2017).

Synthesis of Hydroxy-Substituted Derivatives

An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates was described, providing new building blocks in drug discovery. These compounds offer the possibility to thoroughly explore the chemical space around the molecule, potentially leading to the development of novel drugs (Durcik et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the bacteria, leading to its death.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of This compound Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that these compounds may lead to the death of the bacteria at the cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s solubility in various solvents suggests that its action and stability may be influenced by the solvent environment.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific chemical structure. Some benzothiazole derivatives have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPOBXMIDVYKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)

![3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2707773.png)

![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)

![N-(2,6-Difluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2707782.png)